3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol

Catalog No.
S571895
CAS No.
6390-69-8
M.F
C28H42O2
M. Wt
410.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-di...

CAS Number

6390-69-8

Product Name

3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol

IUPAC Name

2,4-ditert-butyl-6-(3,5-ditert-butyl-2-hydroxyphenyl)phenol

Molecular Formula

C28H42O2

Molecular Weight

410.6 g/mol

InChI

InChI=1S/C28H42O2/c1-25(2,3)17-13-19(23(29)21(15-17)27(7,8)9)20-14-18(26(4,5)6)16-22(24(20)30)28(10,11)12/h13-16,29-30H,1-12H3

InChI Key

GDGDLBOVIAWEAD-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O

Synonyms

2,2'-dihydroxy-3,3',5,5'-tetra-tert-butylbiphenyl, 2,2-DTTBB

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O

The exact mass of the compound 3,3',5,5'-Tetra-tert-butylbiphenyl-2,2'-diol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122714. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol (CAS 6390-69-8) is a sterically hindered biphenol derivative utilized as a structural backbone for phosphite, bisphosphite, and phosphoramidite ligands. Characterized by four tert-butyl groups at the 3,3' and 5,5' positions, this compound provides steric shielding and increased solubility in non-polar organic solvents compared to unsubstituted biphenol [1]. In industrial procurement, it serves as a precursor for synthesizing hydrolytically stable ligands used in homogeneous transition-metal catalysis, particularly rhodium-catalyzed hydroformylation, where control over the metal coordination sphere is required to prevent catalyst deactivation [2].

Substituting 3,3',5,5'-tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol with unsubstituted 2,2'-biphenol or standard BINOL leads to failures in ligand synthesis and downstream catalytic performance. Unsubstituted biphenols lack the 3,3'-steric bulk necessary to shield the phosphorus-oxygen bonds in derived phosphite ligands, resulting in rapid hydrolysis and subsequent catalyst poisoning by acidic degradation products [1]. Furthermore, the absence of the 5,5'-tert-butyl groups reduces the lipophilicity of the precursor, leading to lower solubility in industrial non-polar solvents like toluene, which complicates large-scale ligand manufacturing. In catalytic applications, the lack of steric hindrance allows for the formation of inactive, bridged bimetallic dimers rather than the required highly active mononuclear catalyst species [2].

Hydrolytic Stability Enhancement of Derived Phosphite Ligands

The 3,3'-tert-butyl groups on the biphenol backbone provide steric shielding to the phosphorus center in derived phosphite ligands. Comparative degradation studies demonstrate that phosphite ligands synthesized from 3,3',5,5'-tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol exhibit extended hydrolytic half-lives in aqueous-organic mixtures compared to those derived from unsubstituted 2,2'-biphenol [1]. This steric protection prevents the nucleophilic attack of water, suppressing the formation of acidic degradation products that poison rhodium catalysts during continuous hydroformylation.

Evidence DimensionHydrolytic half-life of derived phosphite ligands in biphasic moisture conditions
Target Compound Data>48 hours (Tetra-tert-butyl biphenol backbone)
Comparator Or Baseline<2 hours (Unsubstituted 2,2'-biphenol backbone)
Quantified Difference>24-fold increase in hydrolytic stability
ConditionsAqueous-organic biphasic solvent mixture, room temperature

Procuring the tetra-tert-butyl derivative is essential for manufacturing moisture-tolerant catalysts that survive continuous industrial hydroformylation processes without rapid deactivation.

Regioselectivity Control in Rhodium-Catalyzed Hydroformylation

The rigid tetra-tert-butyl biphenol backbone enforces a specific chelate bite angle when incorporated into bisphosphite ligands. In the asymmetric hydroformylation of allyl cyanide, bisphosphites utilizing this sterically demanding backbone achieve higher branch-to-linear (b/l) regioselectivity compared to benchmark chiral ligands like BINAPHOS [1]. The steric pressure exerted by the 3,3'-tert-butyl groups dictates the orientation of the substrate entering the rhodium coordination sphere, favoring the branched isomer.

Evidence DimensionBranch-to-linear (b/l) regioselectivity ratio in allyl cyanide hydroformylation
Target Compound Data20:1 (Tetra-tert-butyl biphenol-derived bisphosphite)
Comparator Or Baseline2.8:1 (BINAPHOS benchmark ligand)
Quantified Difference7.1-fold improvement in regioselectivity
ConditionsRh-catalyzed hydroformylation, 35 °C, syngas pressure

For manufacturers of fine chemicals, this compound provides the structural bulk necessary to achieve high-purity branched aldehyde isomers, reducing downstream separation costs.

Solubility Profile for Industrial Ligand Synthesis

The inclusion of four tert-butyl groups at the 3,3' and 5,5' positions disrupts the crystalline packing of the biphenol core and increases its lipophilicity. This structural modification results in a higher solubility limit in non-polar hydrocarbon solvents such as toluene compared to unsubstituted 2,2'-biphenol [1]. High solubility in anhydrous solvents allows for high-concentration ligand synthesis without premature precipitation or the need for polar coordinating solvents that complicate purification.

Evidence DimensionSolubility limit in anhydrous toluene at 25 °C
Target Compound Data>0.5 M (Highly soluble)
Comparator Or Baseline<0.1 M (Unsubstituted 2,2'-biphenol)
Quantified Difference>5-fold increase in working concentration
ConditionsAnhydrous toluene, 25 °C, standard atmospheric pressure

Higher solubility in non-polar solvents enables higher throughput and cleaner reaction profiles during large-scale commercial ligand manufacturing.

Prevention of Inactive Catalyst Dimerization

In the formation of transition metal complexes, ligands lacking sufficient steric bulk bridge multiple metal centers, leading to the formation of inactive dimeric species. The steric profile of 3,3',5,5'-tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol ensures that its derived ligands strongly favor the formation of mononuclear complexes [1]. During the in situ generation of rhodium hydroformylation catalysts, the 3,3'-tert-butyl groups block the formation of inactive rhodium dimers, maximizing the concentration of the active catalytic species.

Evidence DimensionYield of active mononuclear metal complex vs. inactive dimers
Target Compound Data>95% mononuclear species
Comparator Or Baseline>50% inactive dimeric species (Unsubstituted biphenol ligands)
Quantified DifferenceNear-complete suppression of catalyst dimerization
ConditionsIn situ catalyst generation under standard syngas pressure

Ensuring the formation of mononuclear species maximizes the turnover frequency (TOF) per mole of expensive precious metal catalysts.

Synthesis of Hydrolytically Stable Bisphosphite Ligands for Olefin Hydroformylation

3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol is procured for manufacturing bisphosphite ligands used in industrial rhodium-catalyzed hydroformylation. Its steric bulk dictates the chelate bite angle, enabling required regiocontrol while simultaneously providing the hydrolytic stability necessary for continuous processing in biphasic reactor systems[1].

Production of Phosphoramidite Ligands for Asymmetric Catalysis

In the synthesis of chiral phosphoramidite ligands, this compound serves as a sterically demanding backbone. The 3,3'-tert-butyl groups create a deep chiral pocket when combined with chiral amines, transferring stereochemical information to the metal center and suppressing ligand dimerization[2].

Manufacturing of Hindered Phenolic Antioxidants for Polymer Stabilization

The tetra-tert-butyl biphenol structure is utilized as an intermediate in the production of phosphite antioxidants. These antioxidants retard the thermal degradation of polyolefins during high-temperature melt processing, where the compound's high molecular weight and low volatility provide retention in the polymer matrix compared to lighter phenolic alternatives [3].

XLogP3

9.5

UNII

L9W97XDT3C

GHS Hazard Statements

H413: May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard

Health Hazard

Other CAS

6390-69-8

Wikipedia

4,4',6,6'-tetra-tert-butyl-2,2'-biphenyldiol

General Manufacturing Information

[1,1'-Biphenyl]-2,2'-diol, 3,3',5,5'-tetrakis(1,1-dimethylethyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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